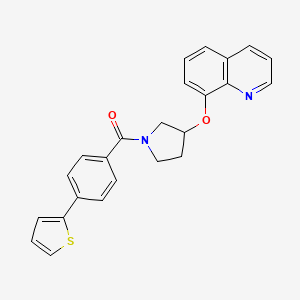
(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Spectroscopic Properties and Quantum Chemistry Calculations
Research on related compounds has explored their electronic absorption, excitation, and fluorescence properties in different solvent environments. Studies have shown that compounds with similar structures exhibit dual fluorescence with weak charge transfer separation, influenced by solvent polarity and hydrogen-bonding abilities. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp methods, have helped interpret these experimental results, revealing insights into the conformations and intramolecular hydrogen bonding that affect electronic states and molecular orbital energies (Al-Ansari, 2016).
Synthesis and Chemical Reactivity
The synthesis and reactions of compounds containing a thiophene ring and related structures have been extensively studied. These compounds undergo various chemical transformations, leading to the formation of different functionalized derivatives. For example, the reaction of 2-methyl-4-oxo-4 H -1-benzothiophenopyran with carbon nucleophiles and subsequent bromination and reaction with phenylenediamine or 2-aminothiophenol produces quinoxalinyl and benzothiazinyl derivatives. Such studies highlight the versatility of these compounds in organic synthesis and their potential as intermediates in the production of pharmacologically active molecules (Ibrahim et al., 2002).
Antitumor and Cytotoxic Agents
Compounds with a thiophene-quinoline structure have been identified as potential antitumor agents. For instance, certain derivatives have been found to possess significant cytotoxic activity against tumorigenic cell lines. The structure-activity relationship (SAR) studies of these compounds provide valuable insights into their mechanism of action and pave the way for the development of new anticancer drugs. The discovery of potent derivatives from these studies indicates the potential therapeutic applications of such compounds (Hayakawa et al., 2004).
Electrochemical Properties
The electrochemical properties of related quinone compounds have been investigated to understand their structure-reactivity relationships. These studies are essential for applications in electrochemical sensors, redox-active materials, and understanding biological redox processes. The electrochemical behavior of these compounds provides insights into their redox potentials, electron transfer mechanisms, and the stability of their reduced and oxidized forms (Eckert et al., 1982).
Photocatalytic and Photochemical Applications
Research on the photochemical behavior of monoazaaromatic compounds has revealed their potential in photocatalytic applications. The ability of these compounds to undergo photoinduced reactions in the presence of methanol and other solvents opens up avenues for their use in the synthesis of complex organic molecules and materials with specific photophysical properties (Castellano et al., 1975).
Propiedades
IUPAC Name |
(3-quinolin-8-yloxypyrrolidin-1-yl)-(4-thiophen-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-24(19-10-8-17(9-11-19)22-7-3-15-29-22)26-14-12-20(16-26)28-21-6-1-4-18-5-2-13-25-23(18)21/h1-11,13,15,20H,12,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVAVNMHWQTAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

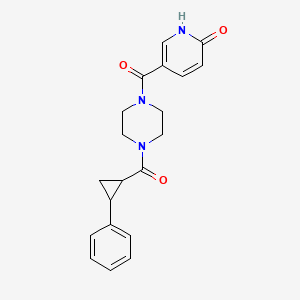
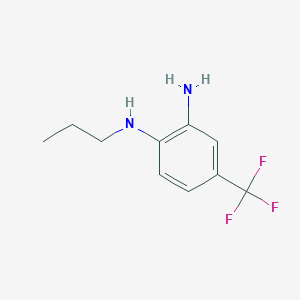
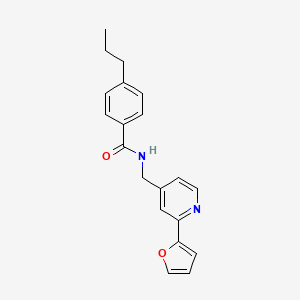
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2479501.png)
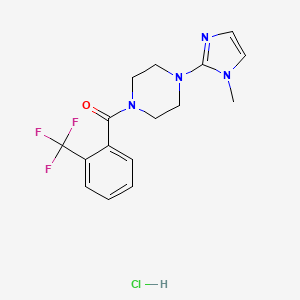

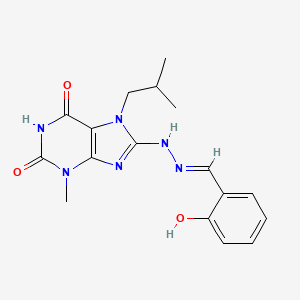
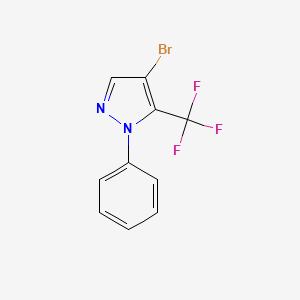
![Ethyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2479509.png)
![(2Z)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2479510.png)
![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2479514.png)
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2479515.png)
![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)